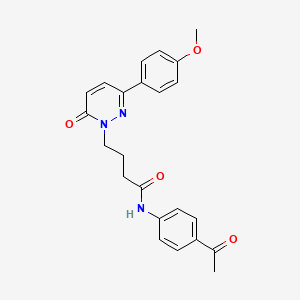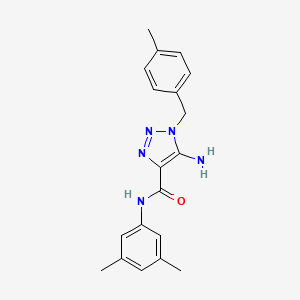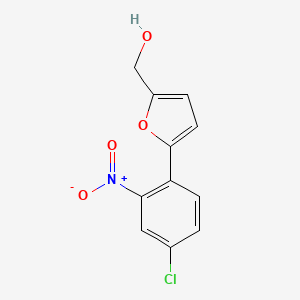![molecular formula C9H19ClN2O B2410198 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride CAS No. 1989659-23-5](/img/structure/B2410198.png)
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its unique structure, which includes a cyclohexyl ring substituted with an aminomethyl group and an acetamide moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The aminomethyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride: This compound has a similar structure but includes an acetic acid moiety instead of an acetamide group.
2-[1-(Aminomethyl)cyclohexyl]acetamide: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Propiedades
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJGAUUTJZCBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
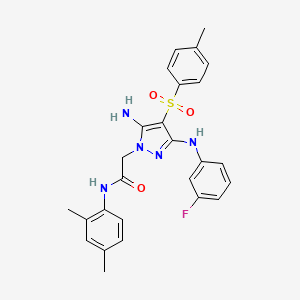
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide](/img/structure/B2410121.png)
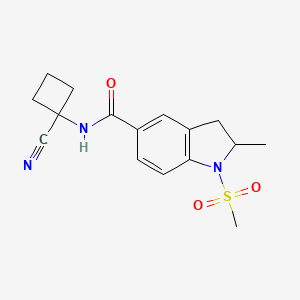

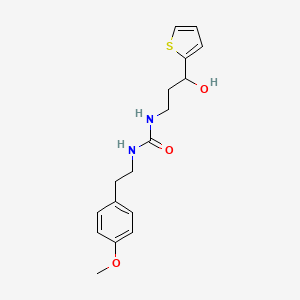
![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
